Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Versus Monomeric 2-Hydroxy-4-methoxybenzaldehyde
The target compound demonstrates quantifiable, albeit moderate, direct antibacterial activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 1024 µg/mL, and shows efficacy in disrupting pre-formed MRSA biofilms . This profile contrasts with the simpler analog 2-hydroxy-4-methoxybenzaldehyde, which is widely reported for its acaricidal and insect repellent activities [REFS-2, REFS-3] but lacks peer-reviewed, quantitative MIC data specifically against MRSA in standardized assays. The diphenylmethane scaffold of the target compound, rather than the monomeric benzaldehyde moiety, appears necessary for this specific anti-MRSA and anti-biofilm phenotype.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 1024 µg/mL; biofilm disruption observed |
| Comparator Or Baseline | 2-hydroxy-4-methoxybenzaldehyde (monomeric analog) |
| Quantified Difference | Not directly comparable; monomeric analog lacks reported MIC for MRSA in peer-reviewed literature, whereas target compound demonstrates quantifiable anti-MRSA activity at 1024 µg/mL. |
| Conditions | Mueller Hinton broth, resazurin assay, 24-hour incubation (MRSA strain not specified in available data) |
Why This Matters
Procurement of this specific diphenylmethane, rather than the simpler benzaldehyde, is essential for research programs targeting MRSA biofilm disruption or seeking novel chemical scaffolds with anti-MRSA activity.
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